(4-Cyanophenyl)phosphonic acid
Overview
Description
(4-Cyanophenyl)phosphonic acid is an organophosphorus compound with the molecular formula C7H6NO3P It is characterized by the presence of a phosphonic acid group attached to a cyanophenyl ring
Scientific Research Applications
(4-Cyanophenyl)phosphonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Cyanophenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenylboronic acid with a phosphonic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: (4-Cyanophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The phosphonic acid group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted phosphonic acid compounds.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the specific application .
Comparison with Similar Compounds
- 4-Cyanophenylphosphonic acid
- Phosphonic acid
- Phosphinic acid
Comparison: (4-Cyanophenyl)phosphonic acid is unique due to the presence of both a cyanophenyl group and a phosphonic acid group. This combination imparts distinct chemical properties, such as increased acidity and the ability to form strong hydrogen bonds. Compared to phosphonic acid and phosphinic acid, this compound offers enhanced reactivity and potential for diverse applications .
Properties
IUPAC Name |
(4-cyanophenyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6NO3P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNGJVDKKRAVFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299330 | |
Record name | (4-cyanophenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16672-78-9 | |
Record name | NSC129453 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-cyanophenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Cyanophenyl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the limitations of using (4-Cyanophenyl)phosphonic acid for modifying nickel oxide in OPV devices?
A1: While this compound successfully improves energy level alignment in NiO-based OPVs, it can also introduce a transport barrier at the interface, hindering charge transport and negatively impacting the device's fill factor []. This highlights the importance of considering not only energy level alignment but also interfacial charge transport dynamics when designing surface modifications for OPV devices.
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